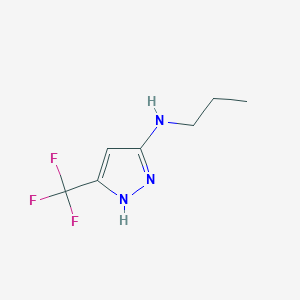

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Description

BenchChem offers high-quality N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

N-propyl-5-(trifluoromethyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10F3N3/c1-2-3-11-6-4-5(12-13-6)7(8,9)10/h4H,2-3H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNEOVMFFVWVQRK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC1=NNC(=C1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10F3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Guide to the Spectroscopic Analysis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Multifaceted Approach to Structural Elucidation

Abstract

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a heterocyclic compound of interest in medicinal chemistry and drug development due to the unique combination of its pyrazole core, a trifluoromethyl group, and an N-alkyl amine substituent. A thorough understanding of its molecular structure is paramount for predicting its chemical behavior, reactivity, and potential as a pharmaceutical scaffold. This in-depth technical guide provides a comprehensive overview of the spectroscopic techniques required for the unambiguous structural elucidation of this molecule. We will delve into the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design, data acquisition, and spectral interpretation.

Introduction: The Structural Significance of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

The molecular architecture of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine incorporates several key functional groups that contribute to its distinctive physicochemical properties. The pyrazole ring is an aromatic heterocycle known for its diverse biological activities. The trifluoromethyl (CF₃) group, a common bioisostere for a methyl group, can significantly enhance metabolic stability, binding affinity, and lipophilicity. The N-propyl amine moiety provides a site for potential hydrogen bonding and can influence the molecule's overall polarity and solubility.

Given this structural complexity, a multi-technique spectroscopic approach is not just recommended but essential for complete characterization. Each technique provides a unique piece of the structural puzzle, and their combined interpretation allows for a self-validating and trustworthy elucidation of the molecule's identity and purity.

Experimental Methodologies: A Self-Validating Workflow

The following protocols are designed to generate high-quality, reproducible spectroscopic data. The causality behind specific parameter choices is explained to provide a deeper understanding of the experimental design.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure determination, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms.

Experimental Protocol: NMR Sample Preparation

-

Sample Weighing: Accurately weigh 5-20 mg of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine for ¹H NMR and 20-50 mg for ¹³C NMR.[1]

-

Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can influence chemical shifts, particularly for exchangeable protons like those on the amine group.[1]

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial. Gentle vortexing or sonication can aid dissolution.

-

Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.

-

Deuterium Oxide (D₂O) Exchange (for ¹H NMR): To confirm the presence of the N-H protons of the amine group, a D₂O exchange experiment can be performed. After acquiring the initial ¹H NMR spectrum, add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The signals corresponding to the N-H protons will disappear or significantly diminish.[2]

Caption: Workflow for NMR sample preparation and analysis.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FT-IR Sample Preparation (Attenuated Total Reflectance - ATR)

ATR is a convenient method for analyzing solid or liquid samples with minimal preparation.

-

Crystal Cleaning: Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with a volatile solvent like isopropanol or ethanol.

-

Background Spectrum: Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove any interference from the atmosphere (e.g., CO₂ and water vapor).

-

Sample Application: Place a small amount of the solid N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine onto the ATR crystal.

-

Apply Pressure: Use the pressure arm to ensure good contact between the sample and the crystal.

-

Acquire Spectrum: Collect the FT-IR spectrum of the sample.[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. The fragmentation pattern can offer valuable clues about the molecule's structure.

Experimental Protocol: Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

In-Depth Spectral Interpretation

The following sections detail the expected spectroscopic data for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and provide a rationale for the interpretation.

¹H NMR Spectroscopy

The ¹H NMR spectrum will provide information on the number of different types of protons and their connectivity.

-

N-propyl Group:

-

-CH₂- (alpha to N): A triplet is expected around δ 2.3-3.0 ppm. These protons are deshielded by the adjacent electronegative nitrogen atom.[2]

-

-CH₂- (beta to N): A sextet (or multiplet) is expected in the upfield region, likely around δ 1.5-1.8 ppm.

-

-CH₃: A triplet is expected at the most upfield position, typically around δ 0.9-1.0 ppm.

-

-

Pyrazole Ring:

-

C4-H: A singlet is expected for the proton on the pyrazole ring. Its chemical shift will be influenced by the electron-donating amine group at C5 and the electron-withdrawing trifluoromethyl group at C3. A reasonable estimate would be in the range of δ 5.5-6.5 ppm.

-

-

Amine Group:

-

-NH₂: A broad singlet is expected, the chemical shift of which is highly dependent on concentration and solvent, but typically falls within δ 0.5-5.0 ppm.[2] This signal will disappear upon D₂O exchange.

-

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will show a signal for each unique carbon environment.

-

N-propyl Group:

-

Pyrazole Ring:

-

C5 (attached to NH₂): This carbon will be significantly shielded by the electron-donating amine group, with an expected chemical shift around δ 140-150 ppm.

-

C3 (attached to CF₃): This carbon will be deshielded and will appear as a quartet due to coupling with the three fluorine atoms. The chemical shift is expected in the range of δ 145-155 ppm.

-

C4: The chemical shift for this carbon is expected to be in the aromatic region, likely around δ 90-100 ppm.

-

-

Trifluoromethyl Group:

-

-CF₃: This carbon will show a strong quartet due to one-bond coupling with the three fluorine atoms, with a chemical shift typically around δ 120-130 ppm.

-

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.

-

-CF₃ Group: A sharp singlet is expected for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift is typically observed in the range of δ -60 to -70 ppm relative to a CFCl₃ standard.

FT-IR Spectroscopy

The FT-IR spectrum will confirm the presence of key functional groups.

-

N-H Stretching: As a primary amine, two distinct, sharp to medium bands are expected in the 3300-3500 cm⁻¹ region, corresponding to the asymmetric and symmetric N-H stretching vibrations.[5][6]

-

C-H Stretching: Bands in the 2850-2960 cm⁻¹ region will be present due to the C-H stretching of the N-propyl group.

-

N-H Bending: A medium to strong band is expected around 1550-1650 cm⁻¹ due to the scissoring vibration of the primary amine.[2][5]

-

C=N and C=C Stretching: The pyrazole ring will exhibit characteristic stretching vibrations in the 1400-1600 cm⁻¹ region.

-

C-F Stretching: Strong, intense absorption bands are expected in the 1100-1300 cm⁻¹ region, characteristic of the C-F bonds in the trifluoromethyl group.

-

C-N Stretching: A band in the 1250-1335 cm⁻¹ region is expected for the C-N bond of the aromatic amine.[5]

Mass Spectrometry

The mass spectrum provides the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): The molecular formula is C₇H₁₀F₃N₃. The molecular weight will be approximately 193.17 g/mol . According to the nitrogen rule, a molecule with an odd number of nitrogen atoms (three in this case) will have an odd nominal molecular weight, which is consistent.[2][7]

-

Key Fragmentation Pathways:

-

Alpha-Cleavage: A dominant fragmentation for aliphatic amines is the cleavage of the C-C bond alpha to the nitrogen atom.[7][8] For the N-propyl group, this would involve the loss of an ethyl radical (•CH₂CH₃, 29 Da), resulting in a significant fragment at m/z 164.

-

Loss of Propyl Group: Cleavage of the N-propyl bond could lead to the loss of a propyl radical (•C₃H₇, 43 Da), yielding a fragment at m/z 150.

-

Ring Fragmentation: The pyrazole ring itself can undergo complex fragmentation, though these are often less intense than the initial amine-driven cleavages.[9]

-

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. drawellanalytical.com [drawellanalytical.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. orgchemboulder.com [orgchemboulder.com]

- 6. rockymountainlabs.com [rockymountainlabs.com]

- 7. Video: Mass Spectrometry of Amines [jove.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. researchgate.net [researchgate.net]

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine chemical properties and structure

An In-depth Technical Guide to N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: Synthesis, Properties, and Therapeutic Potential

Abstract

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a fluorinated heterocyclic compound belonging to the pyrazole class of molecules. The pyrazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in numerous clinically approved drugs.[1][2][3][4] The strategic incorporation of a trifluoromethyl (CF3) group and an N-propyl chain is intended to modulate the compound's physicochemical and pharmacokinetic properties, such as lipophilicity, metabolic stability, and membrane permeability. This guide provides a comprehensive overview of the chemical structure, properties, a proposed synthetic pathway, and the potential biological significance of this specific pyrazole derivative, synthesized from available literature on analogous structures.

Introduction: The Pyrazole Scaffold in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is considered a "privileged scaffold" in drug discovery.[1] Its unique chemical nature, characterized by both a weakly acidic "pyrrole-like" N1-H and a weakly basic "pyridine-like" N2 atom, allows for versatile molecular interactions and chemical modifications.[2][5] Pyrazole-containing molecules exhibit a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and anticonvulsant effects.[1][3][6][7]

The functionalization of the pyrazole core is critical to its therapeutic efficacy. The introduction of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and lipophilicity. Concurrently, N-alkylation of the pyrazole ring is a common method to fine-tune the molecule's physicochemical properties and explore the chemical space around the core structure.[8][9][10] This document focuses on the N-propyl derivative of 3-(trifluoromethyl)-1H-pyrazol-5-amine, a molecule designed to leverage these advantageous structural features.

Molecular Structure and Physicochemical Properties

The core structure consists of a pyrazole ring substituted at the C3 position with a trifluoromethyl group, at the C5 position with an amine group, and at the N1 position with a propyl group.

Table 1: Physicochemical Properties of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine and its Precursor

| Property | Value (N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine) | Value (3-(trifluoromethyl)-1H-pyrazol-5-amine Precursor) | Source / Method |

| CAS Number | 1796915-64-4 | 852443-61-9 | [11][12] |

| Molecular Formula | C7H10F3N3 | C4H4F3N3 | [11] |

| Molecular Weight | 193.17 g/mol | 151.09 g/mol | [11] |

| Boiling Point | Estimated: 320-340 °C at 760 mmHg | 290.0±40.0 °C at 760 mmHg | [13] / Estimation |

| Density | Estimated: ~1.4 g/cm³ | 1.6±0.1 g/cm³ | [13] / Estimation |

| Melting Point | Not available | 90-92 °C | [13] |

| LogP | Estimated: 1.5 - 2.0 | Not available | Estimation |

| pKa (basic) | Estimated: 2-3 (N2 of pyrazole) | Not available | Estimation |

| pKa (acidic) | N/A (N-H is alkylated) | Estimated: 9-10 (N-H) | Estimation |

Note: Properties for the N-propyl derivative are largely estimated based on the known properties of its precursor and general principles of physical organic chemistry, as specific experimental data is not widely published.

Synthesis and Purification

The synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine can be logically approached in a two-stage process: first, the formation of the core pyrazole ring, followed by regioselective N-alkylation.

Stage 1: Synthesis of 3-(Trifluoromethyl)-1H-pyrazol-5-amine

The precursor, 3-(trifluoromethyl)-1H-pyrazol-5-amine, can be synthesized via the cyclization of a trifluoromethylated β-keto nitrile with hydrazine. A common starting material is 4,4,4-trifluoro-3-oxobutanenitrile.

Stage 2: N-propylation of the Pyrazole Ring

The N-alkylation of the pyrazole ring presents a challenge of regioselectivity, as alkylation can occur at either the N1 or N2 position.[14] However, for 3-substituted pyrazoles, alkylation is often influenced by steric hindrance, favoring substitution at the less hindered N1 position.[9]

Proposed Experimental Protocol: Synthesis of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Rationale: This protocol employs a standard base-mediated N-alkylation. Potassium carbonate is a suitable base for deprotonating the pyrazole N-H, and acetonitrile is an appropriate polar aprotic solvent. The choice of 1-iodopropane provides a reactive propyl source.

Materials:

-

3-(Trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq)

-

1-Iodopropane (1.2 eq)

-

Potassium Carbonate (K2CO3), anhydrous (2.0 eq)

-

Acetonitrile (anhydrous)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-(trifluoromethyl)-1H-pyrazol-5-amine (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

-

Solvent Addition: Add anhydrous acetonitrile to the flask to create a suspension (approx. 0.1 M concentration relative to the pyrazole).

-

Alkylation: Add 1-iodopropane (1.2 eq) to the stirring suspension at room temperature.

-

Reaction Monitoring: Heat the mixture to reflux (approx. 82 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

-

Extraction: Redissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude material by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the desired N1-propyl regioisomer.

Synthesis Workflow Diagram

Caption: Proposed two-stage synthesis of the target compound.

Spectroscopic Characterization (Predicted)

Characterization of the final product would rely on standard spectroscopic methods. Based on data from analogous structures, the following spectral features are predicted:[6][14][15][16]

-

¹H NMR:

-

A triplet corresponding to the terminal methyl group (-CH3) of the propyl chain around 0.9-1.0 ppm.

-

A sextet for the central methylene group (-CH2-) of the propyl chain around 1.7-1.9 ppm.

-

A triplet for the methylene group attached to the nitrogen (N-CH2-) around 3.9-4.1 ppm.

-

A singlet for the pyrazole C4-H proton around 5.8-6.0 ppm.

-

A broad singlet for the amine (-NH2) protons, which may vary in chemical shift.

-

-

¹³C NMR:

-

Signals for the three propyl carbons.

-

Signals for the pyrazole ring carbons (C3, C4, C5). The C3 carbon attached to the CF3 group will appear as a quartet due to C-F coupling.

-

A signal for the CF3 carbon, also appearing as a quartet.

-

-

¹⁹F NMR:

-

A singlet for the CF3 group.

-

-

Mass Spectrometry (HRMS):

-

The calculated exact mass for [M+H]⁺ would be a key identifier. For C7H11F3N3⁺, this would be approximately 194.0956.

-

Potential Biological Activity and Applications

While no specific biological data for N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine has been published, the structural motifs suggest several promising avenues for therapeutic research. Pyrazole derivatives are well-known for a wide array of biological activities.[1][3][7]

-

Anti-inflammatory Activity: Many pyrazole-based compounds, including the blockbuster drug Celecoxib, are selective inhibitors of cyclooxygenase-2 (COX-2), a key enzyme in the inflammation pathway.[6] The trifluoromethyl-pyrazole scaffold is a feature of some potent COX inhibitors.[6]

-

Anticancer Activity: Certain trifluoromethyl pyrazole derivatives have been shown to act as tubulin polymerization inhibitors, leading to mitotic arrest and apoptosis in cancer cells.[1]

-

Antimicrobial and Antifungal Activity: The pyrazole nucleus is present in various compounds with demonstrated antibacterial and antifungal properties.[2][3] The lipophilicity imparted by the propyl and trifluoromethyl groups could enhance cell membrane penetration, potentially improving antimicrobial efficacy.[16]

Potential Mechanism of Action: COX-2 Inhibition

Caption: Potential inhibition of the COX-2 pathway by the title compound.

Conclusion

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine represents a molecule of significant interest for chemical and pharmaceutical research. By combining the proven pyrazole scaffold with key functional groups known to enhance drug-like properties, it stands as a promising candidate for screening in various therapeutic areas, particularly as an anti-inflammatory or anticancer agent. The synthetic route proposed herein is logical and based on well-established chemical transformations. Further research is warranted to synthesize this compound, confirm its structure, and evaluate its biological activity to unlock its full therapeutic potential.

References

-

Al-Warhi, T., et al. (2025). Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. PeerJ. [Link]

-

Antipin, R. L., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules. [Link]

-

Wang, X., et al. (2024). Synthesis of Diverse N-Trifluoromethyl Pyrazoles by Trapping of Transiently-Generated Trifluoromethylhydrazine. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Bioactive trifluoromethyl pyrazole derivatives. ResearchGate. [Link]

-

Kharl, M. S., et al. (2025). PYRAZOLE DERIVATIVES IN DRUG DISCOVERY: BIOLOGICAL ACTIVITIES, STRUCTURE-ACTIVITY RELATIONSHIPS, AND COMPUTATIONAL PERSPECTIVES. ResearchGate. [Link]

-

ResearchGate. (2025). The competitive N1-, N2-, O- and C-methylation of 3-trifluoromethyl-1H-pyrazol-5-ol for synthesis of analgesic compounds. ResearchGate. [Link]

-

Prete, F. D., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules. [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2020). Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. ijpsrr.com. [Link]

-

Potapov, A. S., et al. (2018). One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene. ACS Omega. [Link]

-

Abili, K., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules. [Link]

- Google Patents. (n.d.). Method for preparation of 1-methyl-3-(trifluoromethyl)-1hpyrazol-5-ol.

-

Oakwood Chemical. (n.d.). 3-(Trifluoromethyl)-1H-pyrazol-5-amine. Oakwood Chemical. [Link]

-

Popiolek, R., et al. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

ResearchGate. (2025). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

-

Li, W., et al. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. The Journal of Organic Chemistry. [Link]

-

Wilson, Z. E., et al. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Chemistry. [Link]

-

PubMed. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. PubMed. [Link]

-

Semantic Scholar. (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Semantic Scholar. [Link]

-

New Journal of Chemistry. (n.d.). Review: biologically active pyrazole derivatives. RSC Publishing. [Link]

-

PubChem. (n.d.). 1-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. PubChem. [Link]

-

Chemsrc. (n.d.). 3-(Trifluoromethyl)-1H-pyrazol-5-amine. Chemsrc. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. globalresearchonline.net [globalresearchonline.net]

- 4. mdpi.com [mdpi.com]

- 5. Pyrazole - Properties, Synthesis, Reactions etc._Chemicalbook [chemicalbook.com]

- 6. Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates | MDPI [mdpi.com]

- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 11. 3-(Trifluoromethyl)-1H-pyrazol-5-amine [oakwoodchemical.com]

- 12. 1796915-64-4|N-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine|BLD Pharm [bldpharm.com]

- 13. 3-(Trifluoromethyl)-1H-pyrazol-5-amine | CAS#:852443-61-9 | Chemsrc [chemsrc.com]

- 14. Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning [mdpi.com]

- 15. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine synthesis - chemicalbook [chemicalbook.com]

- 16. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Predicted Biological Activity of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: A Molecule of Inferred Potential

In the landscape of medicinal chemistry, the exploration of novel chemical entities is the cornerstone of therapeutic innovation. This guide focuses on N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine, a compound for which explicit biological data is not yet prevalent in public-domain literature. However, a comprehensive analysis of its structural components allows for a robust, science-led prediction of its potential biological activities and therapeutic applications. As a Senior Application Scientist, the objective of this document is to deconstruct the molecule into its core pharmacophoric elements—the pyrazole nucleus, the trifluoromethyl group, and the N-propyl amine substituent—to build a logical framework for its anticipated biological profile. This guide is intended to serve as a foundational resource for researchers embarking on the investigation of this and structurally related compounds.

The Pyrazole Scaffold: A Privileged Core in Drug Discovery

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, is a well-established "privileged scaffold" in medicinal chemistry.[1][2] Its prevalence in a multitude of FDA-approved drugs underscores its therapeutic significance.[3] Pyrazole-containing compounds exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[4][5] The chemical versatility of the pyrazole nucleus allows for substitution at various positions, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.[2]

Deconstructing N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine: A Sum of Its Parts

The predicted biological activity of the title compound is derived from the synergistic interplay of its three key structural features.

The 5-Aminopyrazole Moiety: A Versatile Pharmacophore

The presence of an amino group at the 5-position of the pyrazole ring is of particular significance. 5-Aminopyrazoles are recognized as versatile intermediates and key building blocks for a range of biologically active molecules.[5][6] They have been successfully incorporated into compounds targeting a variety of enzymes and receptors.[4] Notably, this scaffold is present in a number of kinase inhibitors, which are crucial in cancer therapy and the treatment of inflammatory diseases.[4]

The Trifluoromethyl Group: Enhancing "Drug-Likeness"

The introduction of a trifluoromethyl (-CF3) group into a drug candidate is a widely employed strategy in medicinal chemistry to enhance its "drug-like" properties.[7][8] The -CF3 group is highly electronegative and lipophilic, which can profoundly influence a molecule's metabolic stability, membrane permeability, and binding affinity to its biological target.[7][9] Specifically, the trifluoromethyl group can:

-

Increase Metabolic Stability: By blocking sites susceptible to oxidative metabolism, the -CF3 group can increase the half-life of a drug.[7][8]

-

Enhance Lipophilicity: This can improve absorption and distribution within the body.[7]

-

Modulate pKa: The electron-withdrawing nature of the -CF3 group can alter the acidity or basicity of nearby functional groups, impacting ionization at physiological pH and influencing receptor interactions.[8]

-

Improve Binding Affinity: The unique electronic properties of the -CF3 group can lead to stronger interactions with the target protein.[9]

The N-Propyl Substituent: Modulating Lipophilicity and Receptor Interaction

The N-propyl group attached to the 5-amino position further modifies the compound's physicochemical properties. The addition of this alkyl chain increases the molecule's lipophilicity, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[10] Furthermore, the propyl group can engage in hydrophobic interactions within the binding pocket of a target protein, potentially contributing to the overall binding affinity and selectivity.[10]

Predicted Biological Activities and Potential Therapeutic Targets

Based on the analysis of its structural components, N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is predicted to exhibit a range of biological activities. The following sections outline the most probable therapeutic areas and molecular targets.

Potential as a Kinase Inhibitor for Oncology Applications

The 5-aminopyrazole scaffold is a known feature in numerous kinase inhibitors.[4] A highly relevant example is Acrizanib , a VEGFR-2 inhibitor, which contains a 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl moiety.[11][12] Although the substitution pattern is different, the presence of the trifluoromethylated pyrazole core is a strong indicator that our target compound may also interact with kinase enzymes.

Hypothesized Mechanism of Action: The pyrazole ring can act as a scaffold, positioning the trifluoromethyl and N-propyl-amine groups to interact with specific residues in the ATP-binding pocket of a kinase. The trifluoromethyl group could form favorable interactions with hydrophobic pockets, while the amino group could act as a hydrogen bond donor or acceptor.

Potential Kinase Targets:

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)

-

Fibroblast Growth Factor Receptor (FGFR)

-

Tyrosine kinases such as Bruton's tyrosine kinase (BTK)[4]

A potential signaling pathway that could be inhibited by a kinase inhibitor with the structural features of our target compound is depicted below.

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

Potential Anti-inflammatory Activity

Many pyrazole derivatives are potent anti-inflammatory agents, with some acting as selective inhibitors of cyclooxygenase-2 (COX-2).[3][13] The structural features of celecoxib, a well-known COX-2 inhibitor, include a pyrazole core with a trifluoromethyl group. The trifluoromethyl group in celecoxib is crucial for its activity. Given the structural similarities, it is plausible that N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine could exhibit anti-inflammatory properties.[14]

Hypothesized Mechanism of Action: The compound could bind to the active site of COX-2, inhibiting the production of prostaglandins, which are key mediators of inflammation. The trifluoromethyl group could interact with a hydrophobic pocket in the enzyme, while the pyrazole nitrogen atoms could coordinate with key amino acid residues.

Potential Antimicrobial and Antifungal Activities

Pyrazole derivatives have also been reported to possess antimicrobial and antifungal properties.[1][15] The incorporation of a trifluoromethyl group can enhance the antimicrobial activity of a compound.[16] Therefore, it is worthwhile to investigate the potential of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine against a panel of bacterial and fungal strains.

Proposed Experimental Workflows for Biological Evaluation

To validate the predicted biological activities, a systematic experimental approach is required. The following protocols outline key assays for the initial screening of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

General Workflow for Biological Screening

Caption: A general workflow for the initial biological screening of the target compound.

Protocol: In Vitro Kinase Inhibition Assay

Objective: To determine the inhibitory activity of the compound against a panel of kinases.

Materials:

-

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

-

Recombinant human kinases (e.g., VEGFR2, PDGFRβ, c-Src)

-

ATP

-

Kinase-specific substrate

-

Kinase buffer

-

ADP-Glo™ Kinase Assay kit (Promega) or similar

-

384-well plates

-

Plate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Perform serial dilutions of the compound to obtain a range of concentrations.

-

In a 384-well plate, add the kinase, the appropriate substrate, and the test compound at various concentrations.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for the recommended time.

-

Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system according to the manufacturer's instructions.

-

Determine the IC50 value by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

Protocol: COX-2 Inhibition Assay

Objective: To assess the in vitro inhibitory effect of the compound on COX-2 activity.

Materials:

-

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

-

Human recombinant COX-2 enzyme

-

Arachidonic acid (substrate)

-

COX-2 inhibitor screening assay kit (e.g., from Cayman Chemical)

-

96-well plates

-

Plate reader

Procedure:

-

Prepare a stock solution of the test compound in DMSO.

-

Serially dilute the compound to the desired concentrations.

-

Add the COX-2 enzyme, heme, and the test compound to the wells of a 96-well plate.

-

Pre-incubate the mixture at 37°C for 10 minutes.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate for a specified time at 37°C.

-

Stop the reaction and measure the prostaglandin E2 (PGE2) production using the ELISA-based detection system provided in the kit.

-

Calculate the percentage of inhibition and determine the IC50 value.

Quantitative Data Summary (Hypothetical)

While no experimental data is currently available for the title compound, the following table provides a hypothetical summary of potential results based on the activities of structurally related compounds. This serves as a template for data presentation upon completion of the proposed assays.

| Biological Target | Assay Type | Predicted IC50 / MIC | Reference Compound |

| VEGFR-2 | Kinase Inhibition | 10 - 500 nM | Acrizanib[11][12] |

| COX-2 | Enzyme Inhibition | 0.5 - 10 µM | Celecoxib |

| S. aureus | MIC Determination | 16 - 64 µg/mL | - |

| C. albicans | MIC Determination | 8 - 32 µg/mL | - |

Conclusion and Future Directions

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine represents a promising, yet underexplored, chemical entity. A thorough analysis of its structural components strongly suggests a high potential for biological activity, particularly in the areas of oncology, inflammation, and infectious diseases. The trifluoromethylated 5-aminopyrazole core is a powerful combination of pharmacophores that warrants further investigation. The proposed experimental workflows provide a clear path for the initial biological characterization of this compound. Subsequent structure-activity relationship (SAR) studies, guided by the initial screening data, will be crucial in optimizing its potency and selectivity, potentially leading to the development of novel therapeutic agents.

References

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). Molecules. [Link]

-

Current status of pyrazole and its biological activities. (2016). Journal of Pharmacy and Bioallied Sciences. [Link]

-

Click-to-Release Reactions for Tertiary Amines and Pyridines. (2022). Journal of the American Chemical Society. [Link]

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). Molecules. [Link]

-

Review: biologically active pyrazole derivatives. (2017). New Journal of Chemistry. [Link]

-

Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. (2025). Molecules. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]

-

Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry. [Link]

-

Pyrazoles and Pyrazolines as Anti-Inflammatory Agents. (2022). Molecules. [Link]

-

Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (2023). Molecules. [Link]

-

A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (2020). International Journal of Organic Chemistry. [Link]

-

The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. (2018). Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. (2025). Arabian Journal of Chemistry. [Link]

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2023). Molecules. [Link]

-

Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders. (2018). ChemistrySelect. [Link]

-

The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration. (2018). Journal of Medicinal Chemistry. [Link]

-

Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. (2024). Hovione. [Link]

-

Recent highlights in the synthesis and biological significance of pyrazole derivatives. (2024). RSC Medicinal Chemistry. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules. [Link]

-

Structure−Activity Relationships of Pyrazole Derivatives as Cannabinoid Receptor Antagonists. (1999). Journal of Medicinal Chemistry. [Link]

-

1-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOL-5-OL. (n.d.). Matrix Fine Chemicals. [Link]

-

Synthesis and Biological Screening of New 2-(5-Aryl-1-phenyl-1H-pyrazol-3-yl)-4-aryl Thiazole Derivatives as Potential Antimicrobial Agents. (2023). ACS Omega. [Link]

-

Design and biological activity of trifluoromethyl containing drugs. (2025). Wechem. [Link]

-

Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. (2023). RSC Medicinal Chemistry. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. The Discovery of N-(1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-yl)-5-((6- ((methylamino)methyl)pyrimidin-4-yl)oxy)-1H-indole-1-carboxamide (Acrizanib), a VEGFR-2 Inhibitor Specifically Designed for Topical Ocular Delivery, as a Therapy for Neovascular Age-Related Macular Degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]

Unraveling the Enigma: A Technical Guide to Elucidating the Mechanism of Action of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the mechanism of action of the novel chemical entity, N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. While direct extensive research on this specific molecule is nascent, its structural motifs—a pyrazole core, a trifluoromethyl group, and an amine substituent—are well-represented in pharmacologically active agents. This document synthesizes established principles and cutting-edge methodologies to propose a logical, data-driven approach to characterizing its biological activity.

Introduction: Deconstructing the Molecule for Mechanistic Clues

N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine belongs to the aminopyrazole class of heterocyclic compounds. The pyrazole nucleus is a privileged scaffold in medicinal chemistry, known for a wide array of biological activities including anti-inflammatory, anticancer, and kinase inhibitory effects.[1][2][3][4] The trifluoromethyl group is a common bioisostere used to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.[5][6] The 5-amino group provides a key interaction point, capable of forming hydrogen bonds with biological targets, a feature common in kinase inhibitors.[3]

Based on these structural alerts, we can hypothesize that N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine may exert its effects through modulation of key signaling pathways implicated in cellular proliferation, inflammation, or other disease processes. This guide will outline a systematic approach to test this hypothesis, from initial target identification to in-depth cellular pathway analysis.

Phase 1: Target Identification and Validation

The initial and most critical step is to identify the molecular target(s) of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. A multi-pronged approach, combining computational and experimental methods, is recommended for the highest probability of success.

In Silico Target Prediction

Before embarking on wet-lab experiments, computational methods can provide valuable, testable hypotheses. Reverse docking and pharmacophore modeling against libraries of known protein structures (e.g., Protein Data Bank) can predict potential binding partners.

Experimental Target Identification

Protocol 1: Kinase Profiling

Given the prevalence of aminopyrazoles as kinase inhibitors, a broad kinase screen is a logical starting point.[3][5]

Objective: To identify which, if any, kinases are inhibited by N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

Methodology:

-

Compound Preparation: Prepare a 10 mM stock solution of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in 100% DMSO.

-

Assay Plate Preparation: Utilize a commercial kinase panel service (e.g., Eurofins DiscoverX, Promega). Typically, the compound is tested at a fixed concentration (e.g., 1 or 10 µM) against a panel of hundreds of kinases.

-

Data Analysis: Kinase activity is measured, and the percent inhibition by the test compound is calculated relative to a vehicle control (DMSO). A common threshold for a "hit" is >50% inhibition.

Table 1: Representative Kinase Profiling Data

| Kinase Target | % Inhibition at 1 µM |

| MAP Kinase 1 | 85% |

| CDK2 | 78% |

| GSK3β | 65% |

| SRC | 12% |

| EGFR | 8% |

Interpretation: The hypothetical data in Table 1 suggests that N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine selectively inhibits MAP Kinase 1, CDK2, and GSK3β. These "hits" would be prioritized for further validation.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct target engagement in a cellular context. It relies on the principle that a ligand binding to a protein stabilizes it against thermal denaturation.

Objective: To validate the binding of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine to the putative kinase targets within intact cells.

Methodology:

-

Cell Culture and Treatment: Culture a relevant cell line (e.g., HeLa or a cancer cell line with known pathway dependencies) to ~80% confluency. Treat cells with the test compound or vehicle (DMSO) for 1 hour.

-

Thermal Challenge: Harvest the cells, lyse them, and heat the lysates at a range of temperatures (e.g., 40-70°C).

-

Protein Analysis: Separate the soluble and aggregated protein fractions by centrifugation. Analyze the soluble fraction by Western blot using antibodies specific for the target kinases (e.g., MAP Kinase 1).

-

Data Analysis: Quantify the band intensities. A positive result is a shift in the melting curve to a higher temperature in the presence of the compound, indicating stabilization.

Phase 2: Delineating the Signaling Pathway

Once a primary target is validated, the next step is to understand the downstream consequences of its modulation.

Proposed Signaling Pathway

Based on our hypothetical kinase profiling results, a plausible signaling pathway to investigate would be the MAPK/ERK pathway, which is central to cell proliferation, differentiation, and survival.

Caption: Proposed inhibition of the MAPK/ERK pathway by the compound.

Experimental Workflow for Pathway Analysis

Protocol 3: Phospho-Protein Analysis by Western Blot

Objective: To determine if the compound inhibits the phosphorylation of downstream targets of MAP Kinase 1.

Methodology:

-

Cell Culture and Treatment: Seed a suitable cell line (e.g., A549 lung cancer cells) and serum-starve overnight to reduce basal signaling.

-

Stimulation and Inhibition: Pre-treat cells with various concentrations of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine for 1-2 hours. Then, stimulate the pathway with a growth factor (e.g., EGF or FGF) for 15-30 minutes.

-

Lysis and Western Blot: Lyse the cells and perform a Western blot analysis. Use primary antibodies against both the phosphorylated form (e.g., phospho-ERK1/2) and the total form of the protein to assess the specific inhibition of phosphorylation.

-

Data Analysis: Quantify the band intensities and calculate the ratio of phosphorylated to total protein.

Table 2: Hypothetical IC50 Values for Phosphorylation Inhibition

| Parameter | IC50 Value (nM) |

| p-ERK1/2 Inhibition (Cellular) | 150 |

| MAP Kinase 1 (Biochemical) | 85 |

Interpretation: The data would demonstrate a dose-dependent inhibition of ERK phosphorylation in cells, confirming the on-target effect of the compound. A lower IC50 in a biochemical assay compared to a cellular assay is expected and reflects factors like cell permeability and off-target effects.

Caption: Workflow for analyzing downstream pathway inhibition.

Phase 3: Phenotypic and Functional Assays

The final phase connects the molecular mechanism to a cellular phenotype. Based on the inhibition of the MAPK/ERK pathway, we would expect to see an anti-proliferative effect.

Protocol 4: Cell Viability and Proliferation Assay

Objective: To assess the functional consequence of pathway inhibition on cell growth.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a low density.

-

Compound Treatment: Treat the cells with a serial dilution of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

-

Incubation: Incubate the plates for 72 hours to allow for multiple cell divisions.

-

Viability Measurement: Add a viability reagent (e.g., CellTiter-Glo® or MTT) and measure the signal (luminescence or absorbance) using a plate reader.

-

Data Analysis: Normalize the data to the vehicle control and plot a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

Conclusion and Future Directions

This guide outlines a systematic, hypothesis-driven approach to elucidate the mechanism of action of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. By integrating computational predictions, biochemical assays, target validation in cells, and functional phenotypic readouts, a comprehensive understanding of the compound's biological activity can be achieved. The hypothetical results presented herein suggest a mechanism involving the inhibition of the MAPK/ERK signaling pathway, leading to anti-proliferative effects. Future studies should focus on confirming this mechanism in vivo, exploring potential off-target effects, and optimizing the compound's structure to enhance potency and selectivity.

References

- Smolecule. (2024, April 15). 3-[3-Methyl-5-(trifluoromethyl)-1H-pyrazol-1-yl]propan-1-amine dihydrochloride.

- Kumar, V., & Kumar, A. (n.d.). Current status of pyrazole and its biological activities. PMC - PubMed Central.

- MySkinRecipes. (n.d.). 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine.

- Ahmad, S. J., et al. (2025, January 23). Synthesis and biological evaluation of rationally designed pyrazoles as insecticidal agents.

- MySkinRecipes. (n.d.). 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol.

- BLDpharm. (n.d.). 1796915-64-4|N-Propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine.

- Al-Ostoot, F. H., et al. (n.d.). Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

- Oakwood Chemical. (n.d.). 3-(Trifluoromethyl)-1H-pyrazol-5-amine.

- Gentile, F., et al. (2023, April 25). Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.

- Kamal, A., & Hussaini, S. M. A. (n.d.). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central.

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 1-Methyl-5-(trifluoromethyl)-1H-pyrazol-3-amine [myskinrecipes.com]

- 6. 1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol [myskinrecipes.com]

In vitro evaluation of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

An In-Depth Technical Guide for the In Vitro Evaluation of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine

Introduction: Unlocking the Potential of a Novel Pyrazole Scaffold

The pyrazole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of approved drugs and clinical candidates. Its versatile five-membered heterocyclic structure allows for diverse substitutions, leading to a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial effects[1][2]. The introduction of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity, while the N-propyl-5-amine moiety offers a vector for further chemical modification and interaction with biological targets.

This guide presents a comprehensive, field-proven framework for the initial in vitro evaluation of the novel chemical entity, N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine. As this is a new molecule without established biological data, this document serves as a strategic roadmap for researchers in drug discovery. We will proceed under the hypothesis that the compound may possess anticancer properties, a common activity for this structural class, which will inform our choice of assays[3][4]. Our approach is designed not merely as a set of protocols, but as a logical, self-validating workflow to rigorously characterize the compound's physicochemical properties, biological activity, and preliminary drug-like attributes.

Section 1: Foundational Physicochemical Characterization: The Bedrock of Biological Assessment

Before any biological activity can be reliably assessed, a thorough understanding of the compound's fundamental physical and chemical properties is paramount. These characteristics dictate how the compound behaves in aqueous assay environments and are critical for interpreting all subsequent data[5][6]. Inadequate solubility, for instance, is a primary source of false negatives in high-throughput screening[7].

Aqueous Solubility Assessment

Causality: Determining both kinetic and thermodynamic solubility is essential. Kinetic solubility predicts how a compound will behave when rapidly diluted from a DMSO stock into aqueous buffer, mimicking screening conditions. Thermodynamic solubility represents the true equilibrium solubility, which is crucial for later-stage formulation development[7].

Experimental Protocol: High-Throughput Kinetic Solubility Assay (Nephelometry)

-

Stock Solution Preparation: Prepare a 10 mM stock solution of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine in 100% DMSO.

-

Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution in DMSO.

-

Aqueous Dilution: Add phosphate-buffered saline (PBS), pH 7.4, to each well to achieve a final DMSO concentration of 1%. This rapid dilution will cause poorly soluble compounds to precipitate.

-

Incubation: Incubate the plate at room temperature for 2 hours, allowing for precipitation to occur.

-

Measurement: Read the plate on a nephelometer, which measures light scattering caused by insoluble particles.

-

Data Analysis: The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility.

-

Self-Validation: Run a known poorly soluble compound (e.g., tamoxifen) and a highly soluble compound (e.g., metformin) as negative and positive controls, respectively.

Chemical Stability Evaluation

Causality: A compound must be stable in the assay medium for the duration of the experiment to ensure that the observed biological effect is due to the parent compound and not a degradant. This protocol assesses stability in a standard biological buffer[8].

Experimental Protocol: HPLC-Based Stability Assay

-

Incubation Solution: Prepare a solution of the test compound at a final concentration of 10 µM in PBS (pH 7.4).

-

Time Points: Aliquot the solution into several vials and incubate at 37°C. Collect samples at t=0, 2, 4, 8, and 24 hours.

-

Reaction Quenching: At each time point, quench the reaction by adding an equal volume of cold acetonitrile. This precipitates proteins and halts degradation.

-

Analysis: Analyze the samples by High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Interpretation: Calculate the percentage of the parent compound remaining at each time point relative to t=0. A compound is generally considered stable if >90% remains after 24 hours.

-

Self-Validation: A well-characterized, moderately unstable compound should be run in parallel to validate the assay's ability to detect degradation.

| Parameter | Method | Buffer System | Key Output | Acceptable Range |

| Kinetic Solubility | Nephelometry | PBS, pH 7.4 | Concentration at precipitation (µM) | > 50 µM |

| Thermodynamic Solubility | Shake-Flask (HPLC) | PBS, pH 7.4 | Equilibrium concentration (µg/mL) | > 10 µg/mL |

| Chemical Stability | HPLC Time-Course | PBS, pH 7.4 | % Parent remaining at 24h | > 90% |

| Table 1: Summary of Physicochemical Characterization Parameters. |

Section 2: Primary Biological Evaluation: Cytotoxicity Screening

Causality: The initial biological assessment aims to determine if the compound has a cytotoxic or anti-proliferative effect on cancer cells. This step is crucial for identifying a "hit" and establishing a dose-response relationship, from which a half-maximal inhibitory concentration (IC₅₀) can be derived[9][10]. The MTT assay is a robust, cost-effective colorimetric method that measures the metabolic activity of cells, which serves as a proxy for cell viability[11].

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture: Seed a human breast cancer cell line (e.g., MCF-7) into a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight. The choice of cell line should be guided by the therapeutic hypothesis[3][4].

-

Compound Treatment: Prepare serial dilutions of N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine (e.g., from 100 µM down to 0.01 µM) in the cell culture medium. Replace the old medium with the compound-containing medium. Include a "vehicle-only" control (e.g., 0.1% DMSO).

-

Incubation: Incubate the cells for 72 hours at 37°C in a 5% CO₂ incubator.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product[11].

-

Solubilization: Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Normalize the data to the vehicle-only control (100% viability) and plot the percentage of cell viability against the logarithm of the compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

-

Self-Validation: Include a known cytotoxic agent (e.g., doxorubicin) as a positive control to confirm cell sensitivity and assay performance.

| Compound | Cell Line | Assay | Endpoint | Expected IC₅₀ (Hypothetical) |

| N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine | MCF-7 | MTT | Viability | 1-20 µM |

| Doxorubicin (Positive Control) | MCF-7 | MTT | Viability | < 1 µM |

| Table 2: Hypothetical Data Summary for Primary Cytotoxicity Screen. |

Section 3: Mechanistic Insight: Target Engagement Confirmation

Causality: A positive result in a cell-based assay (like the MTT assay) does not prove that the compound works by interacting with its intended target. The effect could be due to off-target activity or non-specific toxicity. Target engagement assays are essential to confirm that the compound physically binds to its protein target within the complex environment of a living cell[12][13]. The Cellular Thermal Shift Assay (CETSA) is a powerful technique that works on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand[13].

Caption: Workflow for an in vitro metabolic stability assay.

Experimental Protocol: Human Liver Microsome (HLM) Stability Assay

-

Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing human liver microsomes (0.5 mg/mL) and the test compound (1 µM) in a phosphate buffer (pH 7.4).

-

Pre-incubation: Pre-incubate the plate at 37°C for 5 minutes to acclimate the system.

-

Initiation of Reaction: Initiate the metabolic reaction by adding the cofactor NADPH, which is required for CYP450 enzyme activity.[14]

-

Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction in designated wells by adding a "stop solution" of cold acetonitrile containing an internal standard.

-

Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

-

LC-MS/MS Analysis: Analyze the supernatant using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to quantify the peak area ratio of the parent compound to the internal standard.

-

Data Analysis: Plot the natural logarithm of the percentage of compound remaining versus time. The slope of the linear regression line corresponds to the degradation rate constant (k). From this, calculate the in vitro half-life (t½ = 0.693/k) and the intrinsic clearance (CLint).

-

Self-Validation: Include a rapidly metabolized compound (e.g., verapamil) and a slowly metabolized compound (e.g., warfarin) as controls to ensure the HLM are active and the assay can distinguish between stable and unstable compounds.

Conclusion: Synthesizing Data for Informed Decision-Making

The in vitro evaluation of a novel compound like N-propyl-3-(trifluoromethyl)-1H-pyrazol-5-amine is a multi-faceted process that requires a logical progression from foundational characterization to biological and mechanistic assessment. By systematically evaluating its solubility, stability, cytotoxicity, target engagement, and metabolic fate, researchers can build a comprehensive profile of the molecule. This integrated dataset allows for an informed, evidence-based decision on whether to advance the compound into more complex preclinical models or to deprioritize it in favor of more promising candidates. This rigorous, self-validating approach maximizes the efficient use of resources and increases the probability of success in the challenging field of drug discovery.

References

- Title: Characterization of Physicochemical Properties. Source: Pace Analytical.

- Title: Synthesis and In Vitro Biological Evaluation of Novel Pyrazole Derivatives as Potential Antitumor Agents. Source: Bentham Science Publishers.

- Title: A Practical Guide to Target Engagement Assays. Source: Selvita.

- Title: Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents. Source: PubMed.

-

Title: Target Engagement Assays in Early Drug Discovery. Source: ResearchGate. URL: [Link]

-

Title: From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Source: Preprints.org (Note: This is a preprint and has not been peer-reviewed). URL: [Link]

-

Title: Target Engagement Assays in Early Drug Discovery. Source: Journal of Medicinal Chemistry. URL: [Link]

-

Title: Protocol to study in vitro drug metabolism and identify montelukast metabolites from purified enzymes and primary cell cultures by mass spectrometry. Source: NIH. URL: [Link]

-

Title: Synthesis, Characterization, In Vitro Biological Evaluation, and Computational Studies of Pyrazole Derivatives as Promising Anticancer and Antibacterial Agents. Source: Taylor & Francis Online. URL: [Link]

-

Title: Target Engagement Assays in Early Drug Discovery. Source: PubMed. URL: [Link]

-

Title: In Vitro Drug Metabolism Studies Using Human Liver Microsomes. Source: ResearchGate. URL: [Link]

-

Title: SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. Source: INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. URL: [Link]

-

Title: Importance of Quantifying Drug-Target Engagement in Cells. Source: ACS Publications. URL: [Link]

-

Title: (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Source: ResearchGate. URL: [Link]

-

Title: Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction. Source: alwsci. URL: [Link]

-

Title: How to Conduct an In Vitro Metabolic Stability Study. Source: JPT Admet Express. URL: [Link]

-

Title: In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Source: International Journal of Pharmaceutical Research and Applications (IJPRA). URL: [Link]

-

Title: What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Source: American Pharmaceutical Review. URL: [Link]

-

Title: Solubility Assessment Service. Source: Creative Biolabs. URL: [Link]

-

Title: Drug Metabolism Assays. Source: BioIVT. URL: [Link]

-

Title: Solubility, Dissolution, and Stability Studies of Pharmaceuticals. Source: Charles River Laboratories. URL: [Link]

-

Title: Application of In Vitro Metabolism Activation in High-Throughput Screening. Source: PMC - NIH. URL: [Link]

-

Title: Current status of pyrazole and its biological activities. Source: PMC - PubMed Central. URL: [Link]

-

Title: Approaches towards the synthesis of 5-aminopyrazoles. Source: PMC - NIH. URL: [Link]

Sources

- 1. ijpsjournal.com [ijpsjournal.com]

- 2. tandfonline.com [tandfonline.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Synthesis and in vitro biological evaluation of novel pyrazole derivatives as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pacelabs.com [pacelabs.com]

- 6. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 7. creative-biolabs.com [creative-biolabs.com]

- 8. criver.com [criver.com]

- 9. Cytotoxicity Assays | Thermo Fisher Scientific - KR [thermofisher.com]

- 10. researchgate.net [researchgate.net]

- 11. ijprajournal.com [ijprajournal.com]

- 12. selvita.com [selvita.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

The Privileged Scaffold: A Technical Guide to the Discovery and Synthesis of Novel Pyrazole Derivatives

Foreword: The Enduring Relevance of the Pyrazole Core

In the landscape of medicinal chemistry and drug discovery, certain molecular frameworks consistently prove to be of exceptional value. These "privileged scaffolds" possess the inherent ability to bind to multiple, diverse biological targets, serving as a fertile starting point for the development of novel therapeutics. The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a quintessential example of such a scaffold.[1][2][3] Its remarkable versatility is evidenced by its presence in a wide array of FDA-approved drugs, from the anti-inflammatory agent celecoxib to anticancer therapies and treatments for neurological disorders.[1][2][4]

This guide is designed for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of synthetic methods to provide a deeper understanding of the strategic considerations and mechanistic underpinnings that drive the successful discovery and synthesis of novel pyrazole derivatives. We will explore the causal relationships behind experimental choices, describe self-validating protocols, and ground our discussion in authoritative, contemporary research.

Strategic Foundations for Pyrazole Synthesis: A Mechanistic Perspective

The enduring utility of pyrazoles stems from their unique physicochemical properties. The pyrazole ring is relatively stable, and its two nitrogen atoms offer distinct opportunities for interaction with biological targets; the N1 atom can act as a hydrogen bond donor, while the N2 atom can serve as a hydrogen bond acceptor.[2] This duality is a key factor in its ability to modulate the function of a wide range of proteins. Furthermore, the pyrazole ring is considered a bioisostere for other aromatic systems, offering advantages in terms of metabolic stability and solubility.[2]

The synthetic approaches to the pyrazole core are numerous and have evolved significantly. The choice of strategy is dictated by the desired substitution pattern, as regioselectivity is a critical consideration.

The Cornerstone: Knorr Pyrazole Synthesis and its Modern Variants

The classical Knorr synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine, remains a foundational and widely used method.[1][5] Its simplicity and the ready availability of starting materials make it a highly practical approach.

The primary challenge in the Knorr synthesis is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyls and substituted hydrazines, which can lead to a mixture of regioisomers.[5] Modern advancements have focused on mitigating this issue through the use of catalysts and tailored reaction conditions. For instance, nano-ZnO has been employed as an efficient and green catalyst for the condensation of ethyl acetoacetate with phenylhydrazine, providing excellent yields and short reaction times.[1][5]

Workflow for Catalyst Screening in Knorr Pyrazole Synthesis

Caption: Catalyst and solvent screening workflow for optimizing regioselectivity in Knorr-type pyrazole synthesis.

[3+2] Cycloaddition Reactions: Precision and Versatility

[3+2] Cycloaddition reactions represent a powerful and highly regioselective alternative for constructing the pyrazole ring. These methods involve the reaction of a three-atom component with a two-atom component. A prominent example is the reaction of nitrile imines (generated in situ from hydrazonoyl halides) with alkynes or alkenes.[6][7]

More recent innovations include metal-catalyzed approaches, such as the copper-catalyzed cycloaddition of sydnones and alkynes, which provides a direct route to 1,4-disubstituted pyrazoles.[6][8] This method is particularly valuable as it often proceeds under mild conditions with high functional group tolerance. Palladium-catalyzed ring-opening reactions of 2H-azirines with hydrazones also afford polysubstituted pyrazoles with a broad substrate scope.[6]

The Rise of Multicomponent Reactions (MCRs): Efficiency and Complexity

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, have emerged as a highly efficient strategy for generating molecular diversity.[7][9][10] For pyrazole synthesis, MCRs offer the ability to rapidly assemble complex, highly substituted derivatives in a single, atom-economical step.

A common MCR strategy involves the one-pot reaction of an aldehyde, a β-ketoester, and a hydrazine.[9] The use of catalysts like iodine or environmentally benign media such as water can further enhance the efficiency and green credentials of these reactions.[9][11][12][13]

Logical Flow of a Three-Component Pyrazole Synthesis

Caption: Mechanistic pathways in a typical three-component reaction for pyrazole synthesis.

Modern Synthetic Protocols and Enabling Technologies

The drive for sustainability, efficiency, and safety has led to the adoption of innovative technologies in pyrazole synthesis. These technologies often lead to higher yields, shorter reaction times, and access to novel chemical space.

Green Chemistry Approaches

The principles of green chemistry are increasingly being applied to pyrazole synthesis. This includes the use of water as a solvent, which is not only environmentally benign but can also promote certain reactions through hydrophobic effects.[11][13] Catalytic systems using recoverable and non-toxic catalysts, such as nano-ZnO or ceric ammonium nitrate, are also gaining prominence.[1][11]

Enabling Technologies: Microwave, Ultrasound, and Flow Chemistry

-

Microwave-Assisted Synthesis: Microwave irradiation has been shown to dramatically reduce reaction times for many pyrazole syntheses, often from hours to minutes.[5][14] This is due to efficient and rapid heating of the reaction mixture.

-

Ultrasound-Assisted Synthesis: Sonication provides energy through acoustic cavitation, which can promote reactions by creating localized high-temperature and high-pressure zones, enhancing mass transfer.[14]

-

Flow Chemistry: Continuous flow synthesis offers significant advantages in terms of safety, scalability, and control over reaction parameters.[15][16][17] The synthesis of pyrazoles in flow reactors allows for the safe handling of potentially hazardous intermediates and enables rapid optimization of reaction conditions.[8][15] For instance, a two-step flow process converting acetophenones to enaminones and then to pyrazoles has been efficiently developed.[17]

| Technology | Key Advantages | Typical Application in Pyrazole Synthesis |

| Microwave | Rapid reaction times, improved yields, uniform heating. | Knorr synthesis, multicomponent reactions.[14] |

| Ultrasound | Enhanced reaction rates, milder conditions. | Synthesis of pyrazole derivatives with thermally sensitive groups.[14] |

| Flow Chemistry | Improved safety, scalability, precise control, automation. | Multi-step synthesis involving hazardous intermediates, catalyst screening.[15][16][17] |

Application in Drug Discovery: Targeting Disease with Pyrazole Scaffolds

The true value of novel pyrazole derivatives is realized in their biological applications. The scaffold is a cornerstone in the development of agents targeting a multitude of diseases.[3][18][19][20][21]

Anticancer Agents

Pyrazole derivatives have shown significant promise as anticancer agents by targeting various components of cell signaling pathways crucial for tumor growth and survival.[22][23][24]

-

Kinase Inhibition: Many pyrazole-containing drugs function as kinase inhibitors. For example, they can be designed to target Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two key tyrosine kinases involved in tumor angiogenesis and proliferation.[22] The pyrazole ring often serves as a core scaffold to which various substituents are attached to achieve potency and selectivity.[23]

-

Tubulin Polymerization Inhibition: Some pyrazole derivatives can interfere with microtubule dynamics, a validated target for cancer chemotherapy.

Simplified Kinase Inhibition Pathway

Caption: Pyrazole derivatives as ATP-competitive inhibitors of receptor tyrosine kinases.

Anti-inflammatory and Analgesic Agents

The most well-known application of pyrazoles in this area is as selective cyclooxygenase-2 (COX-2) inhibitors, such as celecoxib.[1] The design of these agents leverages subtle structural differences between the COX-1 and COX-2 isozymes to achieve selectivity, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs. Molecular modeling studies show that pyrazole analogs can form key interactions, such as hydrogen bonds and π-π stacking, within the COX-2 active site.[18]

Antimicrobial and Antiviral Agents

The pyrazole scaffold is also a valuable template for the development of antimicrobial and antiviral drugs.[1][18] Researchers have synthesized various pyrazole derivatives and evaluated their activity against a range of bacterial and fungal strains, with some compounds showing promising results comparable to standard drugs.[18] In the antiviral domain, pyrazole derivatives have been investigated for activity against viruses such as the Hepatitis B virus (HBV).[1][25]

Experimental Protocols and Characterization

A critical component of synthesizing novel derivatives is the ability to reliably execute experimental procedures and unambiguously characterize the resulting products.

Protocol: One-Pot, Three-Component Synthesis of a 1,3,5-Trisubstituted Pyrazole

This protocol is adapted from methodologies described for efficient, often catalyzed, one-pot syntheses.[6][9]

-